molecular formula C13H10BrFOZn B14898431 3-(2'-FluorobenZyloxy)phenylZinc bromide

3-(2'-FluorobenZyloxy)phenylZinc bromide

Cat. No.: B14898431
M. Wt: 346.5 g/mol
InChI Key: MHPCPEOQNSWWSU-UHFFFAOYSA-M
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Description

3-(2'-Fluorobenzyloxy)phenylzinc bromide is an organozinc reagent featuring a fluorinated benzyloxy substituent on a phenylzinc bromide core. Its molecular structure combines a zinc-bound aromatic ring with a 2-fluorobenzyl ether group, making it a versatile intermediate in synthetic chemistry, particularly for cross-coupling reactions like Negishi couplings. The fluorine atom at the ortho position of the benzyl group introduces electron-withdrawing effects and steric considerations, which influence its reactivity and selectivity in organic transformations. This compound is primarily utilized in pharmaceutical and agrochemical research for constructing complex aromatic systems .

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

MHPCPEOQNSWWSU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(2’-Fluorobenzyloxy)bromobenzene+Zn3-(2’-Fluorobenzyloxy)phenylzinc bromide\text{3-(2'-Fluorobenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{3-(2'-Fluorobenzyloxy)phenylzinc bromide} 3-(2’-Fluorobenzyloxy)bromobenzene+Zn→3-(2’-Fluorobenzyloxy)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and sulfonates. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).

    Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands like triphenylphosphine. The reactions are usually performed under an inert atmosphere at elevated temperatures.

    Addition Reactions: Electrophiles such as aldehydes, ketones, and imines are commonly used. The reactions are typically carried out at low to moderate temperatures to control the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product is typically a substituted aromatic compound. In coupling reactions, the product is a biaryl or a more complex aromatic system. In addition reactions, the product is usually an alcohol, amine, or other functionalized organic molecule.

Scientific Research Applications

3-(2’-Fluorobenzyloxy)phenylzinc bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful in the synthesis of complex aromatic compounds and natural products.

    Biology: It can be used to modify biomolecules, such as peptides and nucleotides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable tool for industrial applications.

Mechanism of Action

The mechanism of action of 3-(2’-Fluorobenzyloxy)phenylzinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions The compound can donate electrons to form new bonds with electrophiles or accept electrons from nucleophiles to form new bonds The molecular targets and pathways involved depend on the specific reaction and conditions used

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

  • 3-(4'-Fluorobenzyloxy)phenylzinc bromide : A positional isomer with fluorine at the para position.
  • 3-(Benzyloxy)phenylzinc bromide : Lacks the fluorine atom.
  • 3-(2'-Nitrobenzyloxy)phenylzinc bromide : Substitutes fluorine with a nitro group.
  • 3-(2'-Chlorobenzyloxy)phenylzinc bromide : Replaces fluorine with chlorine.
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Reactivity (Relative) Stability Primary Applications
3-(2'-Fluorobenzyloxy)phenylzinc bromide C₁₃H₁₀BrFOZn 358.48 High Moderate Pharmaceuticals, Agrochemicals
3-(4'-Fluorobenzyloxy)phenylzinc bromide C₁₃H₁₀BrFOZn 358.48 Moderate High Chemical Research
3-(Benzyloxy)phenylzinc bromide C₁₃H₁₁BrOZn 340.53 Very High Low Bulk Chemical Synthesis
3-(2'-Nitrobenzyloxy)phenylzinc bromide C₁₃H₁₀BrNO₃Zn 385.53 Low Low Specialty Materials

Data derived from synthesis protocols and market reports .

Reactivity and Selectivity

  • Fluorine Position: The ortho-fluorine in this compound induces steric hindrance and electron-withdrawing effects, slowing transmetallation in cross-coupling reactions compared to its non-fluorinated analogue. However, it improves regioselectivity in aryl-aryl bond formation .
  • Electron-Deficient Groups : Nitro-substituted analogues (e.g., 3-(2'-Nitrobenzyloxy)phenylzinc bromide) exhibit reduced reactivity due to stronger electron withdrawal, limiting their utility in couplings requiring nucleophilic zinc centers .
  • Halogen Effects : Chlorine substitution (e.g., 3-(2'-Chlorobenzyloxy)phenylzinc bromide) increases molecular weight and polarizability but reduces stability under acidic conditions .

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